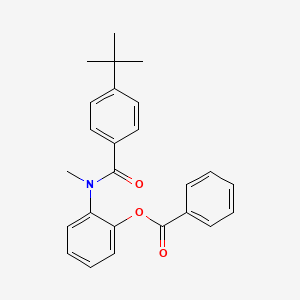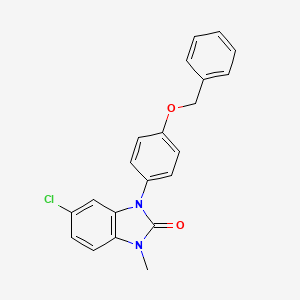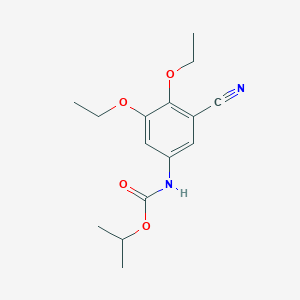![molecular formula C21H44OSiSn B14428217 Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- CAS No. 81535-79-7](/img/structure/B14428217.png)
Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-: is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a complex organic moiety, which includes a tributylstannyl group and a propynyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- typically involves the reaction of a silane precursor with a stannylated alkyne. The reaction conditions often require the use of a catalyst to facilitate the formation of the desired product. For instance, a common method involves the use of a palladium catalyst in the presence of a base to promote the coupling reaction between the silane and the stannylated alkyne.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Chemistry: In organic synthesis, Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- is used as a reagent for introducing silane groups into organic molecules. It is also employed in cross-coupling reactions to form carbon-silicon bonds.
Biology and Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules. It can also be used in the development of diagnostic tools and imaging agents.
Industry: In the materials science industry, this compound is used in the production of advanced materials such as silicones and siloxanes. It is also utilized in the fabrication of electronic components and coatings.
作用机制
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- involves its interaction with specific molecular targets. The silane group can form strong bonds with oxygen and fluorine atoms, making it useful in various chemical reactions. The stannyl group can participate in cross-coupling reactions, facilitating the formation of new carbon-silicon bonds. These interactions are mediated by the compound’s ability to act as a nucleophile or electrophile, depending on the reaction conditions.
相似化合物的比较
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity.
Tributylstannylacetylene: A stannylated alkyne with similar applications in organic synthesis.
Dimethylphenylsilane: A simpler silane compound with different reactivity.
Uniqueness: Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- is unique due to the presence of both silane and stannyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various synthetic applications.
属性
CAS 编号 |
81535-79-7 |
|---|---|
分子式 |
C21H44OSiSn |
分子量 |
459.4 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-(3-tributylstannylprop-2-ynoxy)silane |
InChI |
InChI=1S/C9H17OSi.3C4H9.Sn/c1-7-8-10-11(5,6)9(2,3)4;3*1-3-4-2;/h8H2,2-6H3;3*1,3-4H2,2H3; |
InChI 键 |
XTICJIPQRISGDS-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C#CCO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)

phosphanium chloride](/img/structure/B14428152.png)


![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)


![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)
